Methyl-d3 Paraben

概要

説明

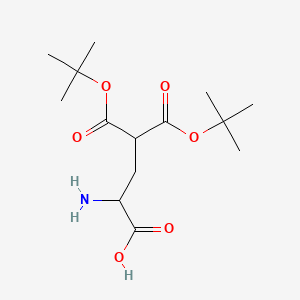

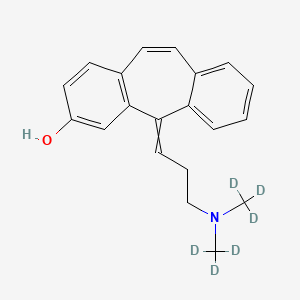

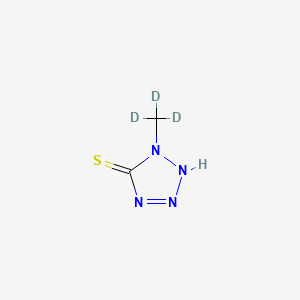

Methyl-d3 Paraben is a deuterated form of methyl paraben, a compound widely used as a preservative in cosmetics, pharmaceuticals, and food products. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

科学的研究の応用

Methyl-d3 Paraben is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.

Nuclear Magnetic Resonance Spectroscopy: Helps in studying the dynamics and interactions of molecules by providing distinct spectral signatures.

Pharmacokinetics: Used in drug metabolism studies to trace the metabolic pathways and understand the pharmacokinetics of drugs.

Environmental Studies: Employed in tracing the fate and transport of parabens in environmental samples.

将来の方向性

There is ongoing research to evaluate the potential health implications of paraben usage . The presence of parabens in ecosystems is mainly related to wastewater discharges . A review of European legislation regarding parabens was also performed, presenting some considerations for the use of parabens .

準備方法

Synthetic Routes and Reaction Conditions: Methyl-d3 Paraben is synthesized by esterification of deuterated p-hydroxybenzoic acid with deuterated methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the final product’s purity and isotopic enrichment.

化学反応の分析

Types of Reactions: Methyl-d3 Paraben undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze to form deuterated p-hydroxybenzoic acid and deuterated methanol.

Oxidation: It can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Hydrolysis: Deuterated p-hydroxybenzoic acid and deuterated methanol.

Oxidation: Various oxidized derivatives, including quinones.

Substitution: Substituted aromatic compounds depending on the electrophile used.

作用機序

The mechanism of action of Methyl-d3 Paraben, like other parabens, involves its ability to interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells . This antimicrobial activity makes it an effective preservative in various products.

類似化合物との比較

Methyl Paraben: The non-deuterated form, widely used as a preservative.

Ethyl Paraben: Another paraben with a slightly longer alkyl chain, used similarly as a preservative.

Propyl Paraben: Has a longer alkyl chain than methyl and ethyl parabens, providing different solubility and antimicrobial properties.

Butyl Paraben: The longest alkyl chain among common parabens, offering distinct preservative characteristics.

Uniqueness of Methyl-d3 Paraben: The deuterium atoms in this compound provide unique isotopic labeling, making it particularly valuable in analytical and research applications. Its use as an internal standard in mass spectrometry and its distinct spectral properties in nuclear magnetic resonance spectroscopy set it apart from other parabens.

特性

IUPAC Name |

trideuteriomethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)